N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is a small molecule that has garnered attention due to its potential therapeutic applications. This compound is part of the quinoline family, which is known for its diverse biological activities, including antibacterial, antineoplastic, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Incorporation of fluorine atoms into the quinoline ring is achieved through direct fluorination or nucleophilic substitution of halogen atoms.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the fluorinated quinoline with pyridine-3-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can be used to replace fluorine atoms with other substituents, thereby altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorine-substituted quinoline analogs .
Scientific Research Applications
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It serves as a probe to study enzyme inhibition and other biological processes.
Medicine: The compound has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting key biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline core and exhibit broad-spectrum antibacterial activity.
Mefloquine: Another quinoline derivative used as an antimalarial drug.
Brequinar: An antineoplastic drug with a quinoline scaffold.
Uniqueness
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c1-9-5-14(21-16(22)10-3-2-4-19-8-10)12-6-11(17)7-13(18)15(12)20-9/h2-8H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWTXPKORPKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.